molecular formula C11H17ClFN B1446883 1-(2-Fluorophenyl)-3-methylbutan-1-amine hydrochloride CAS No. 1219455-78-3

1-(2-Fluorophenyl)-3-methylbutan-1-amine hydrochloride

Cat. No.: B1446883
CAS No.: 1219455-78-3
M. Wt: 217.71 g/mol
InChI Key: NMYVSKKUJLBHFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-3-methylbutan-1-amine hydrochloride is a chemical compound. It is categorized as a piperazine . The exact physiological and toxicological properties of this compound are not known .


Synthesis Analysis

There are several synthetic routes for related compounds, such as 1-(3-chlorophenyl)piperazine (mCPP). The most common method is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as X-ray diffraction and density functional theory (DFT) . These studies have shown that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the synthesis of mimosifoliol starting from acetophenone, which was converted to 3-dimethylamino-1-phenylpropan-1-one hydrochloride (14) with an 80% yield. This dimethyl amine salt (14) was treated with sodium borohydride in methanol at 10 °C to get 3-dimethylamino-1-phenylpropan-1-ol (47) with a 96% yield .

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound has been utilized in the synthesis of derivatives such as 3-fluoro-1-(N-adamantyl)-p-toluenesulfonamide and 3-fluoro-1-(N-adamantyl) benzamide. These derivatives were developed through a convenient and rapid three-step reaction sequence (Anderson, Burks, & Harruna, 1988).

Analytical Characterization

  • In a study focusing on the research chemical fluorolintane, which is based on a similar 1,2-diarylethylamine structure, comprehensive analytical characterizations were performed. This included mass spectrometry, chromatography, and nuclear magnetic resonance spectroscopy, emphasizing the compound's relevance in analytical chemistry research (Dybek et al., 2019).

Blood Pressure and Toxicity Studies

  • Research has investigated the effects of similar compounds on blood pressure and toxicity. One study found that 1-(3-fluorophenyl)-2-aminoethanol and its analogs have varying effects on blood pressure and low toxicity, highlighting the physiological implications of structurally related compounds (Lands, 1952).

Potential Antidepressant Activity

  • The compound 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, which has a similar structure, was synthesized and showed promising antidepressant activities in animal models. This suggests potential applications of structurally similar compounds in developing antidepressant drugs (Yuan, 2012).

Precursor and Decomposition Studies

  • The compound 1-[(2"-fluorophenyl)(methylimino) methyl]cyclopentan-1-ol, a suspected precursor of 2-fluorodeschloroketamine, was studied. This research included theorizing the fragmentation pathway and mechanisms of decomposition, demonstrating the compound's relevance in precursor studies (Luo et al., 2022).

Sigma Ligand Development

  • A series of compounds, including N-benzyl-4-[1-(4-fluorophenyl)-1H-indol-3-yl]-N-methylbutan-1-amines, were synthesized to develop new sigma ligands. These compounds showed affinity for sigma1 and sigma2 receptors, indicating potential applications in neuroscience research (Mamolo et al., 2008).

Anti-Influenza Virus Research

  • Tricyclic compounds with a unique amine moiety, including a compound structurally similar to 1-(2-Fluorophenyl)-3-methylbutan-1-amine hydrochloride, showed potent anti-influenza A virus activity. This suggests potential therapeutic applications in antiviral drug development (Oka et al., 2001).

Safety and Hazards

The safety data sheet for a related compound, 1-(2-Fluorophenyl)piperazine, indicates that it is considered hazardous. It may cause severe skin burns and eye damage, respiratory irritation, and is harmful if swallowed or in contact with skin .

Properties

IUPAC Name

1-(2-fluorophenyl)-3-methylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN.ClH/c1-8(2)7-11(13)9-5-3-4-6-10(9)12;/h3-6,8,11H,7,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYVSKKUJLBHFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=CC=C1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219455-78-3
Record name Benzenemethanamine, 2-fluoro-α-(2-methylpropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219455-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluorophenyl)-3-methylbutan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Fluorophenyl)-3-methylbutan-1-amine hydrochloride
Reactant of Route 3
1-(2-Fluorophenyl)-3-methylbutan-1-amine hydrochloride
Reactant of Route 4
1-(2-Fluorophenyl)-3-methylbutan-1-amine hydrochloride
Reactant of Route 5
1-(2-Fluorophenyl)-3-methylbutan-1-amine hydrochloride
Reactant of Route 6
1-(2-Fluorophenyl)-3-methylbutan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.